3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one
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Overview
Description
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C₁₀H₁₀F₂OS It is characterized by the presence of a difluorophenyl group attached to a sulfanyl group, which is further connected to a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one typically involves the reaction of 2,4-difluorothiophenol with a suitable butanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its difluorophenyl and sulfanyl groups. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to identify the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one
- 3-[(2,5-Difluorophenyl)sulfanyl]butan-2-one
Uniqueness
3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the sulfanyl group also adds to its distinctiveness, providing opportunities for various chemical modifications and applications .
Properties
Molecular Formula |
C10H10F2OS |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)7(2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,1-2H3 |
InChI Key |
QJMJTYCXQRRHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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